3,5-Dimethoxybenzohydrazide: A Comprehensive Technical Guide
3,5-Dimethoxybenzohydrazide: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the core chemical properties, synthesis, and potential biological activities of 3,5-Dimethoxybenzohydrazide. The information is curated for professionals in the fields of chemical research and drug development, with a focus on structured data, experimental protocols, and visual representations of key processes.
Core Chemical Properties
3,5-Dimethoxybenzohydrazide is a carbohydrazide derivative of 3,5-dimethoxybenzoic acid. Its chemical structure, characterized by a dimethoxy-substituted benzene ring attached to a hydrazide moiety, makes it a subject of interest for various chemical and pharmacological applications.
Physicochemical Data
The following table summarizes the key physicochemical properties of 3,5-Dimethoxybenzohydrazide.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₂N₂O₃ | [1] |
| Molecular Weight | 196.2 g/mol | [1] |
| Appearance | White to off-white crystalline solid | (Predicted) |
| Melting Point | 143-144 °C | |
| Boiling Point | (Not available) | |
| Density | 1.189 ± 0.06 g/cm³ (Predicted) | |
| pKa | 11.78 ± 0.10 (Predicted) | |
| Solubility | Soluble in ethanol | [1] |
| Storage Conditions | Room Temperature |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural confirmation of 3,5-Dimethoxybenzohydrazide. While specific spectra for this exact compound are not widely published, data from closely related compounds and its precursors allow for accurate prediction and interpretation.
Infrared (IR) Spectroscopy: The IR spectrum of a similar compound, 4-hydroxy-3,5-dimethoxybenzohydrazide, shows characteristic peaks that can be extrapolated to 3,5-Dimethoxybenzohydrazide.[2][3][4] Key expected vibrational bands are detailed in the table below.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |
| 3300-3400 | Strong | N-H Stretching (Amine) |
| 3000-3100 | Medium | C-H Stretching (Aromatic) |
| 2850-2950 | Medium | C-H Stretching (Methoxy) |
| 1640-1680 | Strong | C=O Stretching (Amide I) |
| 1580-1600 | Strong | C=C Stretching (Aromatic) |
| 1520-1560 | Strong | N-H Bending (Amide II) |
| 1200-1300 | Strong | C-O Stretching (Aryl ether, asymmetric) |
| 1050-1150 | Strong | C-O Stretching (Aryl ether, symmetric) |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Predicted ¹H and ¹³C NMR chemical shifts for 3,5-Dimethoxybenzohydrazide in DMSO-d₆ are presented below. These predictions are based on the analysis of structurally similar compounds.[5][6][7]
¹H NMR (Predicted):
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~9.5 | Singlet | 1H | -C(O)NH- |
| ~7.0 | Singlet | 2H | Aromatic H (C2, C6) |
| ~6.5 | Singlet | 1H | Aromatic H (C4) |
| ~4.4 | Broad Singlet | 2H | -NH₂ |
| ~3.8 | Singlet | 6H | -OCH₃ |
¹³C NMR (Predicted):
| Chemical Shift (ppm) | Assignment |
| ~165 | C=O |
| ~160 | Aromatic C (C3, C5) |
| ~135 | Aromatic C (C1) |
| ~105 | Aromatic C (C2, C6) |
| ~102 | Aromatic C (C4) |
| ~55 | -OCH₃ |
Mass Spectrometry (MS): The electron ionization mass spectrum of 4-hydroxy-3,5-dimethoxybenzohydrazide provides insight into the expected fragmentation pattern.[8] For 3,5-Dimethoxybenzohydrazide, the molecular ion peak [M]⁺ would be expected at m/z 196.
Experimental Protocols
Synthesis of 3,5-Dimethoxybenzohydrazide
A reliable method for the synthesis of 3,5-Dimethoxybenzohydrazide involves the reaction of an ester of 3,5-dimethoxybenzoic acid with hydrazine hydrate.[1][5]
Materials:
-
Ethyl 3,5-dimethoxybenzoate
-
Hydrazine hydrate (80% solution in water)
-
Ethanol
Procedure:
-
A mixture of ethyl 3,5-dimethoxybenzoate (1 equivalent) and hydrazine hydrate (1.2 equivalents) in ethanol is prepared in a round-bottom flask.
-
The reaction mixture is heated under reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion of the reaction, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The resulting solid residue is washed with cold water to remove excess hydrazine hydrate and other water-soluble impurities.
-
The crude product is then recrystallized from ethanol to yield pure 3,5-Dimethoxybenzohydrazide as a white crystalline solid.
Potential Biological Activities and Signaling Pathways
Benzohydrazide derivatives are known to exhibit a wide range of biological activities, including antifungal, antibacterial, anticancer, and anti-inflammatory properties. Of particular interest is their potential as enzyme inhibitors.
Antifungal Activity and Succinate Dehydrogenase Inhibition
Several studies have highlighted the potent antifungal activity of benzohydrazide derivatives.[9][10] One of the key mechanisms of action for some fungicidal benzamides is the inhibition of succinate dehydrogenase (SDH), a crucial enzyme in the mitochondrial electron transport chain.[11][12][13][14] Inhibition of SDH disrupts cellular respiration, leading to a depletion of ATP and ultimately fungal cell death.
Experimental Protocol for Antifungal Susceptibility Testing
The antifungal activity of 3,5-Dimethoxybenzohydrazide can be evaluated using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).[15][16][17][18]
Materials:
-
3,5-Dimethoxybenzohydrazide
-
Fungal strain (e.g., Candida albicans)
-
RPMI-1640 medium
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
A stock solution of 3,5-Dimethoxybenzohydrazide in a suitable solvent (e.g., DMSO) is prepared.
-
Serial two-fold dilutions of the compound are made in RPMI-1640 medium in the wells of a 96-well plate.
-
A standardized inoculum of the fungal strain is prepared and added to each well.
-
The plates are incubated at 35°C for 24-48 hours.
-
The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth, which can be assessed visually or by measuring the optical density at a specific wavelength.
Monoamine Oxidase (MAO) Inhibition
Hydrazine derivatives are a known class of monoamine oxidase (MAO) inhibitors.[19][20][21][22][] MAOs are enzymes responsible for the degradation of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine. Inhibition of MAO can lead to an increase in the levels of these neurotransmitters in the brain, which is a therapeutic strategy for depression and neurodegenerative diseases. The potential of 3,5-Dimethoxybenzohydrazide as a MAO inhibitor could be an interesting avenue for further research.
Conclusion
3,5-Dimethoxybenzohydrazide is a readily synthesizable compound with a range of potential biological activities. Its structural similarity to known antifungal agents and enzyme inhibitors makes it a promising candidate for further investigation in drug discovery and development. The experimental protocols and data presented in this guide provide a solid foundation for researchers to explore the chemical and pharmacological properties of this molecule.
References
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- 2. 4-Hydroxy-3,5-dimethoxybenzoic acid hydrazide | C9H12N2O4 | CID 74043 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 4. Benzoic acid, 4-hydroxy-3,5-dimethoxy-, hydrazide [webbook.nist.gov]
- 5. Synthesis and Biological Activity of Novel (E)-N’-(Substituted)-3,4,5-Trimethoxybenzohydrazide Analogs – Oriental Journal of Chemistry [orientjchem.org]
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- 7. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 8. Benzoic acid, 4-hydroxy-3,5-dimethoxy-, hydrazide [webbook.nist.gov]
- 9. Frontiers | Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety [frontiersin.org]
- 10. Quantitative structure-antifungal activity relationships of some benzohydrazides against Botrytis cinerea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Rational design and discovery of novel hydrazide derivatives as potent succinate dehydrogenase inhibitors inspired by natural d/l-camphor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery of a Fungicide Candidate Targeting Succinate Dehydrogenase via Computational Substitution Optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 14. Novel succinate dehydrogenase inhibitors containing oxime ester structures: design, synthesis, and biological activities - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. academic.oup.com [academic.oup.com]
- 16. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. m.youtube.com [m.youtube.com]
- 19. Inhibition of monoamine oxidase-A activity in rat brain by synthetic hydrazines: structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Inhibition of monoamine oxidase by substituted hydrazines - PMC [pmc.ncbi.nlm.nih.gov]
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- 22. Inhibition of monoamine oxidase by substituted hydrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
